molecular formula C9H13N3S B1269178 n-(2,5-Dimethylphenyl)hydrazinecarbothioamide CAS No. 64374-53-4

n-(2,5-Dimethylphenyl)hydrazinecarbothioamide

Cat. No.: B1269178
CAS No.: 64374-53-4
M. Wt: 195.29 g/mol
InChI Key: GYBFXILIVLNLMM-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C9H13N3S and a molecular weight of 195.285 . It is used primarily in proteomics research . The compound is characterized by the presence of a hydrazinecarbothioamide group attached to a 2,5-dimethylphenyl ring.

Scientific Research Applications

N-(2,5-Dimethylphenyl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create various derivatives and intermediates.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

There is a study that suggests N-2,5-Dimethylphenylthioureido Acid Derivatives, which might be related to “n-(2,5-Dimethylphenyl)hydrazinecarbothioamide”, could be further explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethylphenyl)hydrazinecarbothioamide typically involves the reaction of 2,5-dimethylphenylhydrazine with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with an appropriate amine to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethylphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-Dimethylphenyl)hydrazinecarbothioamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct properties compared to other similar compounds .

Properties

IUPAC Name

1-amino-3-(2,5-dimethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-6-3-4-7(2)8(5-6)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBFXILIVLNLMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354446
Record name N-(2,5-Dimethylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64374-53-4
Record name N-(2,5-Dimethylphenyl)hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64374-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,5-Dimethylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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